4,6-Dimethyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethoxyphenyl group , which is known to decrease the HOMO and LUMO energy levels of compounds .
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Drug Discovery
The pyrrolidine ring in this compound is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Anticancer Research
Derivatives of this compound are known as relevant therapeutic agents exhibiting potent anticancer properties . This suggests that “4,6-Dimethyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” could potentially be used in the development of new anticancer drugs.
Antibacterial Research
Similar to its potential anticancer applications, derivatives of this compound have also shown potent antibacterial properties . This indicates that it could be used in the development of new antibacterial agents.
Antifungal Research
In addition to its anticancer and antibacterial applications, derivatives of this compound have demonstrated potent antifungal properties . This suggests that it could be used in the development of new antifungal agents.
Anti-inflammatory Research
Derivatives of this compound have shown potent anti-inflammatory properties . This indicates that it could be used in the development of new anti-inflammatory drugs.
Immunological Modulator
This compound’s derivatives are known to exhibit immunological modulator properties . This suggests that “this compound” could potentially be used in the development of new immunological modulators.
Electrosynthesis and Electrochromic Properties
This compound could potentially be used in the electrosynthesis and study of electrochromic properties of polydithienylpyrrole derivatives . This suggests potential applications in the field of materials science and engineering.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the treatment of various diseases .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a common process involving similar compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways .
Pharmacokinetics
Similar compounds have been noted for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Similar compounds have been noted for their biological activity .
Action Environment
Similar compounds have been noted for their structural diversity, which allows them to adapt to various environments .
properties
IUPAC Name |
4,6-dimethyl-2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4S/c1-11-9-12(2)22-16(21-11)26-14-7-8-23(10-14)28(24,25)15-5-3-13(4-6-15)27-17(18,19)20/h3-6,9,14H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDHWDBMPBXLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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